pentasodium;(2R)-2,3-diphosphonatooxypropanoate
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Overview
Description
2,3-Diphospho-D-glyceric acid pentasodium salt is a highly anionic polyphosphorus compound. It is a metabolite of glycolysis found within the concave center of red blood cells, where it binds to hemoglobin and reduces its oxygen affinity . This compound plays a crucial role in the regulation of oxygen release from hemoglobin, making it essential for efficient oxygen transport in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphospho-D-glyceric acid pentasodium salt typically involves the phosphorylation of D-glyceric acid. The reaction is carried out in an aqueous medium with the addition of phosphoric acid and sodium hydroxide to achieve the pentasodium salt form . The reaction conditions include maintaining a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2,3-diphospho-D-glyceric acid pentasodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphospho-D-glyceric acid pentasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phosphoglyceric acid.
Reduction: Reduction reactions can convert it back to D-glyceric acid.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products:
Oxidation: 3-phosphoglyceric acid.
Reduction: D-glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Scientific Research Applications
2,3-Diphospho-D-glyceric acid pentasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.
Biology: Plays a role in the study of oxygen transport and release mechanisms in red blood cells.
Medicine: Investigated for its potential in treating conditions related to oxygen transport deficiencies.
Industry: Used in the production of biochemical reagents and as a buffer in various biochemical reactions.
Mechanism of Action
The primary mechanism of action of 2,3-diphospho-D-glyceric acid pentasodium salt involves its binding to hemoglobin. By binding to hemoglobin, it reduces the oxygen affinity of the hemoglobin molecule, facilitating the release of oxygen to tissues . This binding occurs at the allosteric sites of hemoglobin, altering its conformation and decreasing its affinity for oxygen . Additionally, the compound acts as an endogenous, selective inhibitor of vascular calcification, significantly delaying the formation of crystalline calpain particles .
Comparison with Similar Compounds
- 3-Phosphoglyceric acid
- D-Glyceric acid
- 2-Phosphoglyceric acid
Comparison: 2,3-Diphospho-D-glyceric acid pentasodium salt is unique due to its dual phosphate groups, which significantly enhance its anionic nature and its ability to bind to hemoglobin . Unlike 3-phosphoglyceric acid and 2-phosphoglyceric acid, which have only one phosphate group, 2,3-diphospho-D-glyceric acid pentasodium salt has a higher affinity for hemoglobin and a more pronounced effect on oxygen release . D-Glyceric acid, on the other hand, lacks the phosphate groups and does not interact with hemoglobin in the same manner .
Properties
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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